Ethyl hexahydrospiro[cyclopentane-1,3'-pyrrolizine]-1'-carboxylate
Description
Ethyl hexahydrospiro[cyclopentane-1,3'-pyrrolizine]-1'-carboxylate (CAS: 890094-73-2) is a spirocyclic compound featuring a cyclopentane ring fused to a pyrrolizine moiety via a spiro junction. The compound’s spiro architecture imparts conformational rigidity, which may influence its physicochemical properties and biological activity .
Properties
IUPAC Name |
ethyl spiro[1,2,5,6,7,8-hexahydropyrrolizine-3,1'-cyclopentane]-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-2-17-13(16)11-10-14(7-3-4-8-14)15-9-5-6-12(11)15/h11-12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVGKJHPVVUQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCCC2)N3C1CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl hexahydrospiro[cyclopentane-1,3'-pyrrolizine]-1'-carboxylate (CAS: 890094-73-2) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C14H23NO2
- Molecular Weight : 237.33 g/mol
- Structure : The compound features a spirocyclic structure that may contribute to its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.
- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antioxidant Properties : The compound has shown promise in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Formation of the Spirocyclic Structure : Utilizing cyclization reactions with appropriate substrates.
- Carboxylation : Introducing the carboxylate group through esterification processes.
Case Studies
- Study on Antimicrobial Activity
- Anti-inflammatory Research
Comparative Biological Activity Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares ethyl hexahydrospiro[cyclopentane-1,3'-pyrrolizine]-1'-carboxylate with structurally related spiro compounds:
Key Observations:
Core Structure Influence: The target compound’s cyclopentane-pyrrolizine core contrasts with indoline-pyrrolizine systems (e.g., 4i) and cyclohexane analogs (). Spiro[indoline-3,3'-pyrrolizine] derivatives (e.g., 4i) exhibit higher melting points (180–250°C) due to extended conjugation and hydrogen-bonding capacity from the indoline carbonyl group .
Substituent Effects: Ethyl ester groups (target, 4i) vs. methyl esters (4e, 4g): Ethyl esters generally lower melting points due to reduced crystallinity, as seen in 4g (mp 98.6°C) compared to 4e (mp 231°C) .
Stereochemical Considerations :
- γ-trans-4n () demonstrates high enantiomeric excess (92% ee), suggesting chiral synthetic routes. The target compound’s stereochemical profile is unreported, but spirocyclic systems often exhibit conformational chirality influenced by puckering (see ) .
Spectroscopic and Analytical Data
- NMR : For analogs like 4i, ¹H-NMR signals for ethyl ester protons appear at δ 1.25–4.35, while pyrrolizine protons resonate near δ 2.0–3.4. The target compound’s NMR would likely show similar patterns but with shifts dependent on cyclopentane puckering .
- HRMS : Spiro compounds in exhibit precise molecular ion peaks (e.g., m/z 432.1912 for 4i), aiding structural confirmation.
Q & A
What are the recommended methods for synthesizing Ethyl hexahydrospiro[cyclopentane-1,3'-pyrrolizine]-1'-carboxylate in academic research?
Basic
Methodological Answer :
- Cyclocondensation : React ethyl acetoacetate with appropriate precursors (e.g., phenylhydrazine) under reflux in ethanol, followed by hydrolysis to yield spirocyclic intermediates .
- Hydroformylation : Use Rh-catalyzed hydroformylation of ethyl 1-allyl-2-oxo-cyclopentane carboxylate derivatives, followed by intramolecular aldol condensation to form bicyclic frameworks .
- Key Parameters : Optimize temperature (80–120°C), solvent polarity (e.g., THF or DMF), and catalyst loading (e.g., 2–5 mol% Rh(CO)₂(acac)) to control regioselectivity.
How can researchers determine the crystal structure of this compound using X-ray diffraction?
Basic/Advanced
Methodological Answer :
Crystal Growth : Recrystallize from ethyl acetate/hexane mixtures to obtain single crystals.
Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 100–150 K. Collect reflections with a CCD detector (e.g., Bruker D8 Venture).
Structure Solution : Apply direct methods (SHELXT) for phase determination .
Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms.
Table 1. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | P21 |
| a, b, c (Å) | 11.4723, 8.9548, 15.0543 |
| β (°) | 96.990 |
| V (ų) | 1535.07 |
| Z | 2 |
| R-factor | <0.05 |
What analytical techniques confirm the purity and structural identity of this compound?
Basic
Methodological Answer :
- HPLC/GC : Use C18 columns (e.g., Agilent ZORBAX) with UV detection (230–254 nm) and He carrier gas to assess purity (≥98%) .
- NMR : Assign peaks via ¹H/¹³C NMR (CDCl₃, 400 MHz) to confirm spirocyclic connectivity (e.g., δ 4.2–4.4 ppm for ester -OCH₂CH₃) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (e.g., m/z 563.63 for C₃₂H₃₇NO₈) .
What safety precautions should be integrated into experimental design based on its GHS classification?
Basic
Methodological Answer :
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to Category 4 acute toxicity (oral, dermal, inhalation) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous release .
- First Aid : Immediate eye/skin flushing (15 mins with water) and medical consultation for ingestion .
How can researchers resolve contradictions between spectral data (e.g., NMR vs. X-ray) in structural assignments?
Advanced
Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) to identify discrepancies .
- Density Maps : Analyze residual electron density in X-ray refinements to detect misplaced atoms .
- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility masking true symmetry .
What methodologies are effective for determining the stereochemistry of spirocyclic derivatives?
Advanced
Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using Flack parameters (e.g., 0.02(3) for unambiguous assignment) .
- Chiral HPLC : Use Chiralpak IA-3 columns (hexane:IPA = 90:10) to separate enantiomers (e.g., 85–92% ee) .
- VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism for chiral centers.
How can computational tools like SHELXL be integrated with experimental data for structural refinement?
Advanced
Methodological Answer :
- Restraints : Apply SIMU/DELU restraints in SHELXL to stabilize disordered moieties .
- Twinned Data : Use HKLF5 format in SHELXL for twin refinement (BASF parameter optimization) .
- Validation : Check CIF files with PLATON/CHECKCIF to flag outliers (e.g., ADP mismatches) .
What strategies optimize reaction yields in multi-step syntheses involving hydroformylation?
Advanced
Methodological Answer :
- Catalyst Tuning : Use Rh(CO)₂(acac) with bisphosphine ligands (e.g., BIPHEPHOS) to enhance regioselectivity (>20:1 linear:branched) .
- Pressure Control : Maintain CO/H₂ (1:1) at 10–20 bar to suppress side reactions.
- Workup : Purify via silica gel chromatography (hexane:EtOAc gradient) to isolate aldol adducts .
How is enantiomeric excess (ee) quantified for chiral derivatives?
Advanced
Methodological Answer :
- Chiral HPLC : Use Daicel Chiralpak columns (e.g., AD-H) with n-hexane:isopropanol (85:15) at 1.0 mL/min; calculate ee from peak areas (e.g., 92% ee for γ-trans-4m) .
- Mosher’s Method : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyze ¹H NMR splitting patterns.
What are the best practices for characterizing thermally sensitive derivatives?
Advanced
Methodological Answer :
- Low-Temperature Techniques : Collect XRD data at 100 K to minimize thermal motion artifacts .
- Inert Atmosphere : Use Schlenk lines for air-sensitive reactions (e.g., hydroformylation under N₂) .
- Stability Studies : Monitor decomposition via TGA/DSC (heating rate 10°C/min under N₂) to identify safe storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
